molecular formula C11H15Cl2NO B15194394 (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol CAS No. 20879-18-9

(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol

Cat. No.: B15194394
CAS No.: 20879-18-9
M. Wt: 248.15 g/mol
InChI Key: VKMGSWIFEHZQRS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an isopropylamino group and a dichlorophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorophenylacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The stereochemistry of the compound is controlled by using chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group or the dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted amines. These derivatives have diverse applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

(S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)ethanol include:

  • (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
  • (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)propanol
  • (S)-2-Isopropylamino-1-(3,4-dichlorophenyl)butanol

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both isopropylamino and dichlorophenyl groups. These features contribute to its unique chemical properties and biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

20879-18-9

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m1/s1

InChI Key

VKMGSWIFEHZQRS-LLVKDONJSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC(=C(C=C1)Cl)Cl)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.